molecular formula C5H8Br2O B1265868 3,3-Bis(bromomethyl)oxetane CAS No. 2402-83-7

3,3-Bis(bromomethyl)oxetane

Cat. No. B1265868
CAS RN: 2402-83-7
M. Wt: 243.92 g/mol
InChI Key: QOPMHMFIIMJWET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) can occur through the chemical transformation of 3-bromo-2,2-bis(bromomethyl)propanol under basic conditions. This process involves a sequence of reactions that form BBMO, among other products, releasing one bromide ion at each stage. The transformation demonstrates a dependency on pH and temperature, indicating a complex mechanism with significant environmental implications due to the persistence of related compounds in aquifers (Ezra et al., 2005). Additionally, BBMO can be synthesized via direct azidation of poly(3,3-bis-bromo oxetane), showcasing the versatility and reactivity of this compound in polymer science (Guo et al., 2010).

Molecular Structure Analysis

The molecular structure of 3,3-Bis(bromomethyl)oxetane plays a crucial role in its reactivity and the types of chemical reactions it can undergo. Studies focusing on the synthesis of asymmetrically disubstituted methyl oxetanes provide insights into the structural aspects of oxetane derivatives, which are critical for understanding BBMO's chemical behavior (Xiang, 2000).

Chemical Reactions and Properties

BBMO's chemical properties and its involvement in reactions are highlighted by its transformation under specific conditions, as well as its role in the synthesis of polymeric materials. For instance, its reaction under basic conditions to form various byproducts indicates its potential environmental impact and the necessity for understanding its degradation pathways (Ezra et al., 2005). Moreover, the direct azidation process used to synthesize poly(3,3-bis-azidomethyl oxetane) from BBMO underscores its utility in creating high-energy materials (Guo et al., 2010).

Physical Properties Analysis

The physical properties of 3,3-Bis(bromomethyl)oxetane, such as its phase behavior, solubility, and thermal stability, are essential for its handling and application in various domains. Research on related oxetane compounds provides a foundational understanding of these properties, which can be extrapolated to BBMO to some extent (Vandenberg et al., 1989).

Chemical Properties Analysis

The reactivity of 3,3-Bis(bromomethyl)oxetane with different chemical agents, its participation in polymerization reactions, and its potential as a precursor for various chemical transformations highlight its significant chemical properties. Studies on its synthesis from 3-bromo-2,2-bis(bromomethyl)propanol and its role in creating polymeric materials demonstrate its versatility and the wide range of its chemical applications (Ezra et al., 2005); (Guo et al., 2010).

Scientific Research Applications

Energetic Binder Synthesis

3,3-Bis(bromomethyl)oxetane is utilized in the synthesis of energetic binders like poly(3-azidomethyl-3-methyloxetane) and its copolymers. These are produced through cationic polymerization followed by azidation, aiming for use in rocket propellants (Barbieri, Keicher, & Polacco, 2009).

Copolymerization Processes

The substance is involved in copolymerization reactions with 3-azidomethyl-3-methyloxetane, resulting in statistical copolymers. These copolymers have been studied for their amorphous-crystalline and domain structures (Mukhametshin et al., 2017).

Radiation Induced Copolymerization

This oxetane variant undergoes radiation-induced copolymerization with other oxetanes like 3-ethyl-3-bromomethyloxetane. This process is explored for potential applications in materials science (Hayashi, Watanabe, & Okamura, 1963).

Synthesis of Energetic Polymers

In the field of energetic materials, 3,3-Bis(bromomethyl)oxetane is key in the synthesis of poly(3,3-bis-azidomethyl oxetane). This process involves catalytic azidation, contributing to the development of materials with potential applications in explosives and propellants (Guo et al., 2010).

Environmental Impact Studies

Research on 3-bromo-2,2-bis(bromomethyl)-propanol, which forms 3,3-bis(bromomethyl)oxetane, sheds light on its environmental decomposition and potential hazard. This highlights the importance of understanding the environmental impacts of such chemical compounds (Ezra et al., 2005).

Synthesis of Azido Polymers

3,3-Bis(bromomethyl)oxetane plays a role in the synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO), widely used in energetic binders for rocket propellants and plastic explosive formulations. The synthesis process has been optimized for large-scale production, emphasizing its significance in energetic materials (Maksimowski, Kasztankiewicz, & Kopacz, 2017).

Characterization of Energetic Polymers

The compound is essential for the development and characterization of energetic thermoplastic elastomers used in propellant formulations. This includes the synthesis of various oxetane-based polymers and their analysis for potential use in aerospace technologies (Kawamoto et al., 2009).

Safety And Hazards

3,3-Bis(bromomethyl)oxetane is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,3-bis(bromomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPMHMFIIMJWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062383
Record name Oxetane, 3,3-bis(bromomethyl)-
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Molecular Weight

243.92 g/mol
Source PubChem
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Product Name

3,3-Bis(bromomethyl)oxetane

CAS RN

2402-83-7
Record name 3,3-Bis(bromomethyl)oxetane
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Record name 3,3-Bis(bromomethyl)oxetane
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Record name Oxetane, 3,3-bis(bromomethyl)-
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Record name Oxetane, 3,3-bis(bromomethyl)-
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Record name 3,3-Bis(bromomethyl)oxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
TODW CAMPBELL - The Journal of Organic Chemistry, 1957 - ACS Publications
The di-Bunte salt (I) was hydrolyzed under different conditions and the products isolated. Two substances were obtained: The first, a colorless, crystalline material, was probably 2, 3, 4-…
Number of citations: 58 pubs.acs.org
AM Kawamoto, JAS Holanda, U Barbieri… - … Journal Dealing with …, 2008 - Wiley Online Library
Glycidyl azide‐r‐(3,3‐bis(azidomethyl)oxetane) copolymers were synthesized by cationic copolymerization of epichlorohydrin and 3,3‐bis(bromomethyl)oxetane, using butane‐1,4‐diol …
Number of citations: 61 onlinelibrary.wiley.com
D Bray - 2009 - publications.aston.ac.uk
Several cationic initiator systems were developed and used to polymerise oxetane with two oxonium ion initiator systems being investigated in depth. The first initiator system was …
Number of citations: 5 publications.aston.ac.uk
U Barbieri, T Keicher, G Polacco - e-Polymers, 2009 - degruyter.com
Poly(3-azidomethyl-3-methyloxetane) and its copolymers with 3,3- bis(azidomethyl)oxetane were synthesized by cationic polymerization from 3- tosyloxymethyl-3-methyl oxetane and 3,…
Number of citations: 15 www.degruyter.com
S Ezra, S Feinstein, I Bilkis, E Adar… - Environmental science & …, 2005 - ACS Publications
The mechanism of the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) and the kinetics of the reaction of the parent compound and two subsequent …
Number of citations: 20 pubs.acs.org
AT Nielsen, WG Finnegan - Tetrahedron, 1966 - Elsevier
3,3-Bis(nitromethyl)oxetane (II) has been prepared by the Victor Meyer reaction from 3,3-bis(iodomethyl)oxetane. The UV spectra of its mono and bisnitronate anions and those of other …
Number of citations: 4 www.sciencedirect.com
F Li, X Guo, Y Wang, M Jin - European Polymer Journal, 2023 - Elsevier
On the basis of aliphatic nucleophilic substitution polycondensation reactions, a series of hyperbranched macromers that contained cationic polymerizable groups, eg, oxetane, …
Number of citations: 0 www.sciencedirect.com
TI Mukhametshin, AI Petrov, NV Kuznetsova… - Chemistry of …, 2017 - Springer
3,3-Bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane were obtained by bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, …
Number of citations: 9 link.springer.com
P Maksimowski, AB Kasztankiewicz… - Propellants …, 2017 - Wiley Online Library
3,3‐Bis(azidomethyl)oxetane (BAMO) is the most widely known azido oxetane in terms of the number of its polymers and copolymers applied as energetic binders eg in rocket …
Number of citations: 11 onlinelibrary.wiley.com
CG Krespan - The Journal Of Organic Chemistry, 1974 - ACS Publications
Macrocyclic polyethers bearing one and two spirooxetane rings are easily obtained in one step frompolyethyl-ene glycols and 3, 3-bis (halomethyl) oxetanes. Crystalline complexes of …
Number of citations: 51 pubs.acs.org

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